molecular formula C12H20N2O B7507484 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

Katalognummer B7507484
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: LLRJRUUABDIDCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole (DMXAA) is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to activate the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-gamma, which play a role in the immune response. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis. In addition, 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its potential as a cancer immunotherapy agent. It has been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer treatment. However, one limitation of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more effective methods for administering 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in vivo. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole treatment. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential as a cancer immunotherapy agent.

Synthesemethoden

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with 2-methylpiperidine. Another method involves the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with 2-methylpiperidine in the presence of sodium hydroxide. The yield of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole using these methods ranges from 40-60%.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer immunotherapy.

Eigenschaften

IUPAC Name

3,5-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-6-4-5-7-14(9)8-12-10(2)13-15-11(12)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJRUUABDIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.